molecular formula C14H18N2O5 B8442381 4-Nitro-2-(tetrahydro-pyran-4-ylamino)-benzoic acid ethyl ester

4-Nitro-2-(tetrahydro-pyran-4-ylamino)-benzoic acid ethyl ester

Cat. No. B8442381
M. Wt: 294.30 g/mol
InChI Key: QXVNIAXBWYQFDC-UHFFFAOYSA-N
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Patent
US09102662B2

Procedure details

4-Nitro-2-(tetrahydro-pyran-4-ylamino)-benzoic acid ethyl ester (11.2 g, 38 mmol) was dissolved in 200 mL of ethanol at 60° C. then 2N NaOH was added (40 mL, 80 mmol). The mixture was stirred at 60° C. for 4 hours, then the solvent removed under reduced pressure. The residue was taken-up with 200 mL of water and the mixture brought to acidic pH with 2N HCl (35 mL). The precipitated yellow solid was filtered, washed with plenty of water and dried in oven at 40° C. affording the title compound (9.3 g).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[NH:14][CH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)C.[OH-].[Na+]>C(O)C>[N+:11]([C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:21])=[O:3])=[C:6]([NH:14][CH:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:7]=1)([O-:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C=C1)[N+](=O)[O-])NC1CCOCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was filtered
WASH
Type
WASH
Details
washed with plenty of water
CUSTOM
Type
CUSTOM
Details
dried in oven at 40° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C(=O)O)C=C1)NC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.